molecular formula C20H17N3O2S B2547296 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 391876-29-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2547296
CAS RN: 391876-29-2
M. Wt: 363.44
InChI Key: VSAQNMMPHHJRNY-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide, commonly known as CTIB, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the function of transient receptor potential (TRP) channels. CTIB is a selective antagonist of TRPV1 and TRPA1 channels, which are involved in various physiological processes, including pain sensation, inflammation, and thermoregulation.

Scientific Research Applications

Synthesis and Antitumor Evaluation Research into the synthesis of heterocyclic compounds derived from related cyanoacetamide precursors has demonstrated significant antitumor activities. These compounds, including thiazole derivatives, have been evaluated for their antiproliferative activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of their synthetic procedures, along with the high inhibitory effects observed, highlights their potential as valuable heterocyclic transformations for further biological investigations (H. Shams et al., 2010).

Antimicrobial Screening A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and subjected to in vitro antibacterial and antifungal screening. These thiazole derivatives showed promising therapeutic intervention potential for the treatment of microbial diseases, indicating significant inhibitory action against both bacterial and fungal infections (N. Desai et al., 2013).

Design and Pharmacological Evaluation The design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists have been explored, with some compounds showing considerable anticonvulsant activity. These studies suggest the importance of the thiazole ring as a part of the pharmacophore for anticonvulsant agents, indicating their potential for further development in benzodiazepine pharmacology (M. Faizi et al., 2017).

Molecular Structure and Interaction Studies Investigations into the molecular structure of related benzamide compounds have provided insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the structural basis of the biological activities of thiazole derivatives, aiding in the design of more effective therapeutic agents (Sedat Karabulut et al., 2014).

Cytotoxic Potentials and Cancer Cell Targeting Research on 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides synthesized in glycerol medium has shown significant cytotoxic potentials against various cancer cells. Such compounds offer insights into the development of novel anticancer therapies targeting specific cancer cell lines (Swathi Thumula et al., 2020).

Safety and Hazards

The safety and hazards associated with “N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide” are not specified in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Thiazole derivatives, such as “N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide”, could be an interesting lead for further development in medicinal chemistry and drug discovery research, given their broad pharmacological spectrum .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13(2)25-17-9-7-16(8-10-17)19(24)23-20-22-18(12-26-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAQNMMPHHJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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